molecular formula C11H14BrNO2S B8731587 4-(3-Bromo-benzyl)-thiomorpholine 1,1-dioxide

4-(3-Bromo-benzyl)-thiomorpholine 1,1-dioxide

Cat. No.: B8731587
M. Wt: 304.21 g/mol
InChI Key: YJYGHUFYECHQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Bromo-benzyl)-thiomorpholine 1,1-dioxide is a useful research compound. Its molecular formula is C11H14BrNO2S and its molecular weight is 304.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO2S

Molecular Weight

304.21 g/mol

IUPAC Name

4-[(3-bromophenyl)methyl]-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C11H14BrNO2S/c12-11-3-1-2-10(8-11)9-13-4-6-16(14,15)7-5-13/h1-3,8H,4-7,9H2

InChI Key

YJYGHUFYECHQNN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of thiomorpholine 1,1-dioxide (0.72 g, 5.4 mmol) and potassium carbonate (0.74 g, 5.4 mmol) in acetone (10 mL) was added bromo-3-chloromethyl-benzene (0.62 mL, 4.9 mmol). The mixture was stirred at room temperature for 18 hours. The mixture was diluted with dichloromethane (50 mL), filtered through a plug of diatomaceous earth and evaporated to a waxy solid. The material was purified via chromatography utilizing an ISCO automated purification apparatus (24 g silica gel column 10%→100% ethyl acetate in hexane). 4-(3-Bromo-benzyl)-thiomorpholine 1,1-dioxide was isolated as a clear viscous oil that solidified to a white solid (1.0 g, 67%). 1H NMR (400 MHz, CDCl3, δ, ppm): 7.49 (s, 1H), 7.41 (ddd, J=6.9, 1.9, 1.9 Hz, 1H), 7.25-7.19 (m, 2H), 3.62 (s, 2H), 3.10-2.96 (m, 8H). MS=304, 306 (MH)+.
Quantity
0.72 g
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reactant
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0.74 g
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10 mL
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solvent
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0.62 mL
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reactant
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50 mL
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solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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